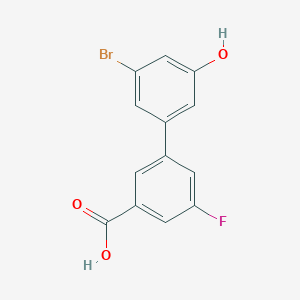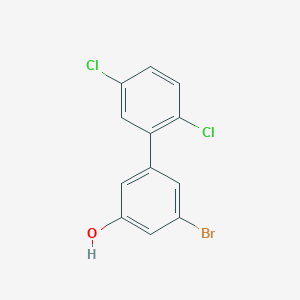
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is a chemical compound that has been studied for its various applications in scientific research. It is a brominated phenolic compound that is used in a variety of applications in the laboratory. This compound is an important building block for the synthesis of various compounds and has been used in the development of new drugs and materials.
Applications De Recherche Scientifique
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in a number of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 3-bromo-4-chlorophenol and 3-bromo-5-chlorophenol. This compound has also been used as a reagent in the synthesis of various organic compounds, such as phenylboronic acids, benzimidazoles, and other heterocyclic compounds. In addition, 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is not yet fully understood. However, it is known that this compound can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It has also been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%. One potential direction is the development of new compounds based on this compound for use in pharmaceuticals and materials. Another potential direction is the further exploration of the biochemical and physiological effects of this compound. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments.
Méthodes De Synthèse
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is synthesized by a two-step process. The first step involves the reaction of 2,3-dichlorophenol with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 3-bromo-5-(2,3-dichlorophenyl)phenol, which is then purified by recrystallization. The second step involves the reaction of 3-bromo-5-(2,3-dichlorophenyl)phenol with an aqueous solution of sodium hydroxide, which yields 3-bromo-5-(2,3-dichlorophenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIQDBXERZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686449 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261925-97-6 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

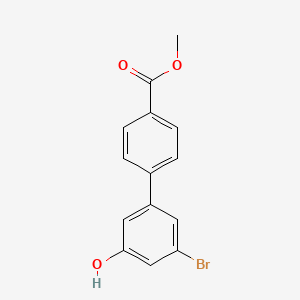

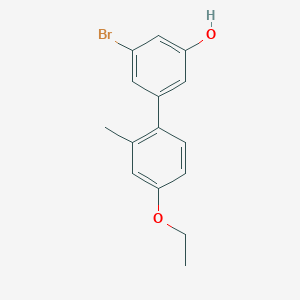
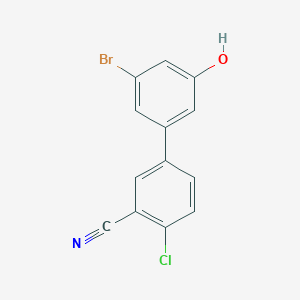

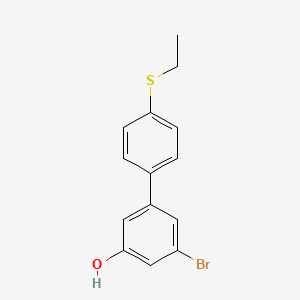

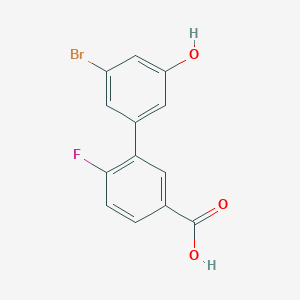
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
